Cas no 1269293-09-5 (5-Bromo-2-fluoro-6-methylpyridin-3-amine)

5-Bromo-2-fluoro-6-methylpyridin-3-amine is a halogenated pyridine derivative with a bromo and fluoro substituent, along with an amino functional group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective functionalization. The presence of both bromo and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group allows for further derivatization. Its stable crystalline form and well-defined structure make it suitable for precise applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its reactivity.
5-Bromo-2-fluoro-6-methylpyridin-3-amine structure
1269293-09-5 structure
Product Name:5-Bromo-2-fluoro-6-methylpyridin-3-amine
CAS No:1269293-09-5
MF:C6H6BrFN2
MW:205.027643680573
CID:1089682
PubChem ID:46864083
Update Time:2025-10-22

5-Bromo-2-fluoro-6-methylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-6-methylpyridin-3-amine
    • AKOS015917211
    • DB-206775
    • 1269293-09-5
    • DTXSID90676935
    • SCHEMBL25342909
    • Inchi: 1S/C6H6BrFN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3
    • InChI Key: PORYRZMDGCDNRW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(N=C1C)F)N

Computed Properties

  • Exact Mass: 203.96984g/mol
  • Monoisotopic Mass: 203.96984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

5-Bromo-2-fluoro-6-methylpyridin-3-amine Pricemore >>

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Additional information on 5-Bromo-2-fluoro-6-methylpyridin-3-amine

5-Bromo-2-fluoro-6-methylpyridin-3-amine: A Comprehensive Overview

The compound 5-Bromo-2-fluoro-6-methylpyridin-3-amine, identified by the CAS number 1269293-09-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, fluorine, and methyl groups at specific positions, along with an amine functional group. The combination of these substituents imparts distinctive chemical properties that make it valuable for research and industrial applications.

The synthesis of 5-Bromo-2-fluoro-6-methylpyridin-3-amine involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound through methods such as nucleophilic aromatic substitution and coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound, ensuring its suitability for high-end applications.

One of the most notable features of 5-Bromo-2-fluoro-6-methylpyridin-3-amine is its chemical stability under diverse conditions. The presence of electron-withdrawing groups like bromine and fluorine enhances the stability of the pyridine ring, making it resistant to degradation in harsh environments. This property is particularly advantageous in industrial settings where compounds are exposed to extreme temperatures or reactive chemicals.

In terms of physical properties, 5-Bromo-2-fluoro-6-methylpyridin-3-amine exhibits a high melting point due to the strong intermolecular forces arising from its functional groups. Additionally, the compound demonstrates moderate solubility in polar solvents, which facilitates its use in solution-based reactions and formulations. Recent studies have also highlighted its fluorescence properties under UV light, opening new avenues for its application in sensing and imaging technologies.

The applications of 5-Bromo-2-fluoro-6-methylpyridin-3_amine span across multiple domains. In pharmaceutical research, this compound has been investigated as a potential lead molecule for developing novel drugs targeting specific biological pathways. Its unique structure allows for selective interactions with biomolecules, making it a promising candidate for drug design. Furthermore, in materials science, this compound has been utilized as a building block for constructing advanced materials with tailored electronic and mechanical properties.

Recent research has also focused on the catalytic properties of 5-Bromo_2-fluoro_6-methylpyridin_3_amine. Scientists have discovered that this compound can act as an effective catalyst in various organic transformations, such as cross-coupling reactions and enantioselective syntheses. These findings underscore its potential as a versatile tool in modern chemical synthesis.

In conclusion, 5-Bromo_2-fluoro_6-methylpyridin_3_amine, with its CAS number 1269293_09_5, represents a cutting-edge compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in both academic research and industrial innovation.

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